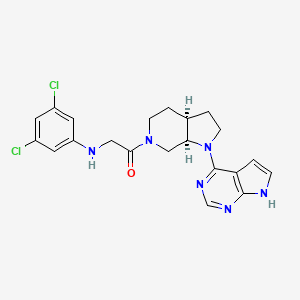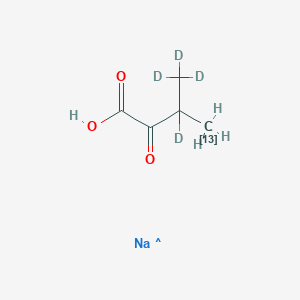
3-Ethylaniline-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethylaniline-d5 is a deuterium-labeled derivative of 3-Ethylaniline. This compound is primarily used in scientific research due to its unique properties, including its ability to be metabolized in vivo to electrophilic intermediates that covalently bind to DNA. This characteristic makes it particularly useful in the study of bladder cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Ethylaniline-d5 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the 3-Ethylaniline molecule. The deuteration process involves the substitution of hydrogen atoms with deuterium atoms, which can be achieved through various chemical reactions. One common method involves the use of deuterated reagents in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuteration processes. These processes are designed to ensure high purity and yield of the deuterium-labeled compound. The reaction conditions are carefully controlled to optimize the incorporation of deuterium atoms while minimizing the formation of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions
3-Ethylaniline-d5 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature and pressure, are optimized based on the desired reaction and the specific reagents used .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce nitro compounds, while reduction reactions may yield amines. Substitution reactions can result in a variety of substituted aniline derivatives .
Scientific Research Applications
3-Ethylaniline-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in the study of reaction mechanisms and kinetics.
Biology: Employed in the investigation of metabolic pathways and enzyme activities.
Medicine: Utilized in the research of drug metabolism and pharmacokinetics, particularly in the study of bladder cancer.
Industry: Applied in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Ethylaniline-d5 involves its metabolism in vivo to electrophilic intermediates. These intermediates covalently bind to DNA, forming adducts that can be studied to understand the compound’s effects on cellular processes. The molecular targets and pathways involved in this mechanism include DNA and various enzymes responsible for its metabolism .
Comparison with Similar Compounds
Similar Compounds
3-Ethylaniline: The non-deuterated version of 3-Ethylaniline-d5.
2,6-Dimethylaniline: Another aniline derivative with similar properties.
3,5-Dimethylaniline: A compound with structural similarities to this compound.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium atoms can affect the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool for studying drug metabolism and other biochemical processes .
Properties
Molecular Formula |
C8H11N |
|---|---|
Molecular Weight |
126.21 g/mol |
IUPAC Name |
3-(1,1,2,2,2-pentadeuterioethyl)aniline |
InChI |
InChI=1S/C8H11N/c1-2-7-4-3-5-8(9)6-7/h3-6H,2,9H2,1H3/i1D3,2D2 |
InChI Key |
AMKPQMFZCBTTAT-ZBJDZAJPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1=CC(=CC=C1)N |
Canonical SMILES |
CCC1=CC(=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3S,4S)-3-[(3,4-dihydroxyphenyl)methyl]-4-methoxy-2,4-dihydrochromene-3,7-diol](/img/structure/B15140664.png)
![N-[1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B15140669.png)



![(2R,4R,5R)-2-[2-chloro-6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15140699.png)





